molecular formula C14H10ClN3O2 B11814517 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11814517
M. Wt: 287.70 g/mol
InChI Key: KBABFMMYBONNMA-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridine moiety and a methoxyphenyl group linked through an oxadiazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with 2-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring through cyclization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxadiazole ring. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: The methoxyphenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while oxidation of the oxadiazole ring could lead to the formation of a corresponding oxadiazole N-oxide.

Scientific Research Applications

5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-(2-Chloropyridin-4-yl)-3-phenyl-1,2,4-oxadiazole: This compound lacks the methoxy group, which may affect its reactivity and biological activity.

    5-(2-Chloropyridin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: The position of the methoxy group is different, which can influence the compound’s chemical properties and interactions.

    5-(2-Chloropyridin-4-yl)-3-(2-hydroxyphenyl)-1,2,4-oxadiazole: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H10ClN3O2/c1-19-11-5-3-2-4-10(11)13-17-14(20-18-13)9-6-7-16-12(15)8-9/h2-8H,1H3

InChI Key

KBABFMMYBONNMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

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